Halipeptin A
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Overview
Description
Halipeptin A is a natural product found in Haliclona with data available.
Scientific Research Applications
1. Anti-Inflammatory Properties
Halipeptin A, derived from the marine sponge Haliclona sp., exhibits potent anti-inflammatory activity. A study by (Randazzo et al., 2001) found that this compound caused about 60% inhibition of edema in mice at a dose of 300 microg/kg. This highlights its significant potential for the development of new anti-inflammatory treatments.
2. Synthetic Analogues and Biological Evaluation
The total synthesis and biological evaluation of this compound and its analogues were explored by (Nicolaou et al., 2006). This study synthesized this compound and D along with their analogues and tested their anti-inflammatory properties and cytotoxicity, contributing to the understanding of its therapeutic potential.
3. Asymmetric Syntheses
Asymmetric syntheses of this compound have been detailed, as reported by (Yu, Pan, & Ma, 2006). This process involves elaborate steps like polysubstituted decanoic acid assembly and macrocyclization, crucial for understanding the structural composition and potential modifications of this compound for various applications.
4. Structural Revision and Synthesis
The structural revision of this compound, along with the synthesis of its components, was undertaken to correct earlier misassignments. (Monica et al., 2002) provided insights into the correct structural components of this compound, which is essential for accurate synthesis and application.
5. Stereoselective Synthesis of Components
The stereoselective synthesis of specific components of this compound was achieved, as documented by (Hara, Makino, & Hamada, 2004). This study highlights the intricate synthesis process of this compound's components, contributing to the understanding of its structure and potential modifications.
6. General Review on Depsipeptides
This compound, being a depsipeptide, falls within the scope of a review by (Ballard, Yu, & Wang, 2002) that discusses major developments in depsipeptide research. This review emphasizes the biological properties and therapeutic potentials of depsipeptides, including anti-inflammatory and anticancer activities.
Properties
Molecular Formula |
C31H54N4O7S |
---|---|
Molecular Weight |
626.8 g/mol |
IUPAC Name |
(1R,4S,7S,10S,14S)-4-[(2S)-4-hydroxybutan-2-yl]-10-[(2R,5S)-5-methoxyoctan-2-yl]-1,3,7,11,11,14-hexamethyl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadec-15(18)-ene-2,5,8,12-tetrone |
InChI |
InChI=1S/C31H54N4O7S/c1-11-12-22(41-10)14-13-19(3)24-30(6,7)28(39)33-20(4)26-34-31(8,17-43-26)29(40)35(9)23(18(2)15-16-36)25(37)32-21(5)27(38)42-24/h18-24,36H,11-17H2,1-10H3,(H,32,37)(H,33,39)/t18-,19+,20-,21-,22-,23-,24-,31-/m0/s1 |
InChI Key |
YPKOTXFXOPMNCS-LCNRRXELSA-N |
Isomeric SMILES |
CCC[C@@H](CC[C@@H](C)[C@H]1C(C(=O)N[C@H](C2=N[C@@](CS2)(C(=O)N([C@H](C(=O)N[C@H](C(=O)O1)C)[C@@H](C)CCO)C)C)C)(C)C)OC |
Canonical SMILES |
CCCC(CCC(C)C1C(C(=O)NC(C2=NC(CS2)(C(=O)N(C(C(=O)NC(C(=O)O1)C)C(C)CCO)C)C)C)(C)C)OC |
Synonyms |
halipeptin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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